2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
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Overview
Description
2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with appropriate aldehydes or ketones under oxidative conditions. One common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction . The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under reflux conditions for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or thionyl chloride.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist.
3-(1H-benzo[d]imidazol-2-yl)-1H-indole: Known for its antiproliferative activity against cancer cell lines.
Uniqueness
2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDSYJROVMWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1N)NC(=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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